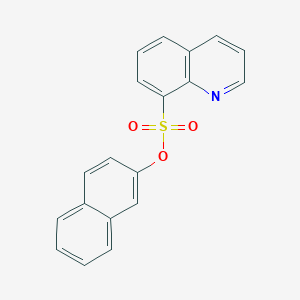

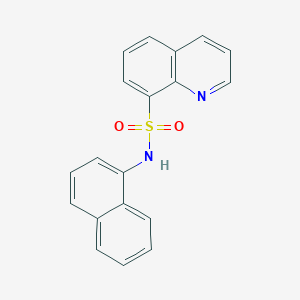

![molecular formula C15H16N2O3S B277129 N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

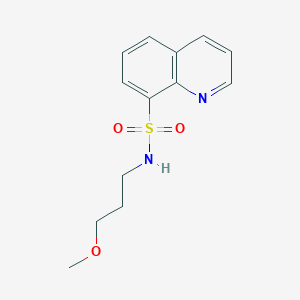

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as DAS181, is a novel drug that has been extensively studied for its antiviral properties. It is a fusion protein that targets sialic acid receptors on the surface of host cells, which are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter the cells. DAS181 has shown promising results in preclinical and clinical studies, and it has the potential to be an effective treatment for respiratory viral infections.

Mecanismo De Acción

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide works by cleaving the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to enter the cells. By removing these receptors, N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide prevents the viruses from infecting the cells and replicating. This mechanism of action is different from traditional antiviral drugs, which target viral proteins or enzymes.

Biochemical and Physiological Effects:

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to be safe and well-tolerated in clinical trials. It has a short half-life in the body, which reduces the risk of side effects. N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide does not appear to have any significant effects on the immune system or other physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical settings. It has a clear mechanism of action and can be easily synthesized. However, N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide may not be suitable for all types of experiments, as it is specific to respiratory viruses and may not be effective against other types of viruses.

Direcciones Futuras

There are several potential future directions for research on N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. These include:

1. Developing new formulations of N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide that can be administered through different routes, such as inhalation or injection.

2. Investigating the potential of N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide as a treatment for other respiratory viral infections, such as coronaviruses.

3. Studying the long-term safety and efficacy of N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide in different patient populations, such as children and pregnant women.

4. Identifying potential drug interactions or contraindications for N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.

5. Exploring the potential of N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide as a prophylactic treatment for individuals at high risk of respiratory viral infections.

In conclusion, N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a promising drug that has the potential to be an effective treatment for respiratory viral infections. Its unique mechanism of action and well-characterized safety profile make it an attractive candidate for further research and development.

Métodos De Síntesis

The synthesis of N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide involves the conjugation of a thiol group to a phenylacetamide molecule. This can be achieved through a series of chemical reactions, including the formation of an oxazole ring, the addition of a thiol group, and the coupling of the two molecules. The synthesis process has been well-documented in scientific literature, and it is a relatively straightforward procedure that can be scaled up for commercial production.

Aplicaciones Científicas De Investigación

N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been extensively studied for its antiviral properties against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). It has been shown to be effective in both in vitro and in vivo studies, and it has also been tested in clinical trials. N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has the potential to be used as a prophylactic treatment for individuals who are at high risk of respiratory viral infections, such as healthcare workers and the elderly.

Propiedades

Fórmula molecular |

C15H16N2O3S |

|---|---|

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

N-[4-[2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |

InChI |

InChI=1S/C15H16N2O3S/c1-9-10(2)20-15(16-9)21-8-14(19)12-4-6-13(7-5-12)17-11(3)18/h4-7H,8H2,1-3H3,(H,17,18) |

Clave InChI |

NJCCHUCQRXPHES-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C)C |

SMILES canónico |

CC1=C(OC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

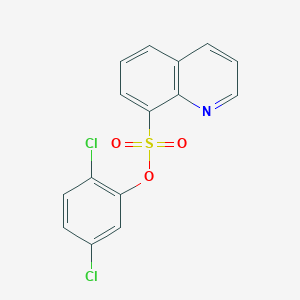

![4-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277046.png)

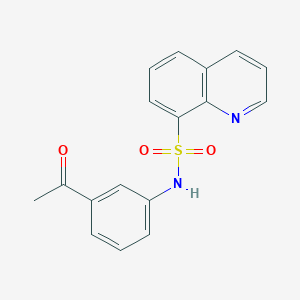

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)

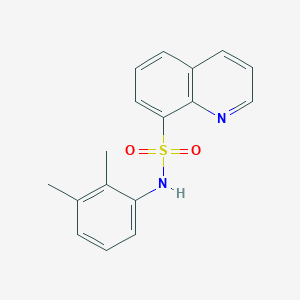

![{2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B277074.png)

![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)